Ethylenediaminetetraacetic Acid Disodium Cobalt Salt
Description
Ethylenediaminetetraacetic acid disodium cobalt salt (CAS: 15137-09-4) is a coordination compound formed by the chelation of cobalt(II) ions with ethylenediaminetetraacetic acid (EDTA) disodium salt. Its molecular formula is C₁₀H₁₂CoN₂Na₂O₈·XH₂O, where the hydration state (X) varies depending on synthesis conditions. This compound belongs to the family of EDTA-metal complexes, which are widely recognized for their stability and versatility in industrial and chemical applications.
Cobalt-EDTA complexes exhibit strong chelation properties due to the high stability constant of cobalt with EDTA, making them effective in applications such as electroplating, electrowinning, and catalysis. Unlike uncomplexed EDTA disodium salt (Na₂EDTA), which is primarily used as a chelating agent for divalent cations like Ca²⁺ or Fe³⁺, the cobalt variant is tailored for specialized roles where cobalt’s redox activity or magnetic properties are advantageous.
Properties
IUPAC Name |
disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+);hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.Co.2Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;+2;2*+1;/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPIGOKCCFIGCL-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Co+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14CoN2Na2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
Cobalt oxide (CoO) or cobalt hydroxide (Co(OH)₂) reacts with EDTA disodium (Na₂H₂EDTA) in aqueous media, forming the hexadentate Co-EDTA complex:
The reaction is exothermic, requiring temperature control (40–100°C) and vacuum to remove water vapor.
Procedural Details
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Step 1 : Combine 1 mol of Na₂H₂EDTA wet cake with 1 mol of CoO or Co(OH)₂ under vacuum.
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Step 2 : Add deionized water to ionize reactants, maintaining pH 7–9 with NaOH.
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Step 3 : Heat to 80°C for 2 hours, then cool and crystallize.
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Yield : ~98% with purity >99% after centrifugation and drying.
Microwave-Assisted Synthesis Using Nano Ferrites
A novel approach employs microwave irradiation to accelerate chelation, reducing reaction times from hours to minutes.
Process Optimization
Steps
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Dissolve 10 mg–1 g Na₂H₂EDTA in 500 mL–2 L water.
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Add 0.01–5 g CoFe₂O₄ nanoparticles.
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Irradiate under microwaves, then centrifuge to recover the complex.
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Evaporate filtrate at 60–100°C to isolate crystalline product.
Advantages : 80% energy reduction compared to conventional heating; yields >95%.
Synthesis from Cobalt Chloride and EDTA Acid
This method avoids pre-formed EDTA salts, instead chelating cobalt directly from EDTA acid (H₄EDTA).
Protocol
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Dissolve H₄EDTA (8.5 mg) and CoCl₂·6H₂O (26 mg) in boiling water.
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Reflux at 80°C for 30 minutes, then concentrate under reduced pressure.
Modified EDTA Disodium Salt Synthesis with Cobalt Integration
Patents describe synthesizing Na₂H₂EDTA in situ and introducing cobalt ions during crystallization.
Key Steps
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React ethylenediamine, NaOH, and hydroxyacetonitrile at 85–110°C to form Na₂H₂EDTA.
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Add CoCO₃ during pH adjustment (pH 3.5–4.5) to precipitate Na₂[Co(EDTA)].
Yield : 62–63% with 99.5% purity.
Comparative Analysis of Preparation Methods
Challenges and Optimization Strategies
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Purity Concerns : Residual Na⁺ or Cl⁻ ions may persist; recrystallization from ethanol/water (1:3) reduces impurities to <1 ppm.
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Redox Sensitivity : Cobalt(II) oxidizes to Co(III) in air; reactions require nitrogen atmospheres for stoichiometric control.
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Cost Efficiency : Microwave methods reduce energy use but require nano ferrite recovery .
Chemical Reactions Analysis
Types of Reactions: Ethylenediaminetetraacetic Acid Disodium Cobalt Salt undergoes various chemical reactions, including:
Complexation: It forms stable complexes with a wide range of metal ions, which is its primary chemical behavior.
Substitution Reactions: The cobalt ion in the complex can undergo ligand substitution reactions, where other ligands replace the ethylenediaminetetraacetic acid.
Redox Reactions: The cobalt ion can participate in oxidation-reduction reactions, changing its oxidation state under specific conditions.
Common Reagents and Conditions:
Complexation: Typically involves metal ions such as Fe(III), Cu(II), and Zn(II) in aqueous solutions.
Substitution: Ligands like ammonia, water, or other chelating agents can replace ethylenediaminetetraacetic acid under controlled pH and temperature.
Major Products:
Complexation: Formation of metal-ethylenediaminetetraacetic acid complexes.
Substitution: New cobalt complexes with different ligands.
Redox: Cobalt ions in different oxidation states, such as Co(III) or Co(II).
Scientific Research Applications
Chemical Properties and Structure
Ethylenediaminetetraacetic acid (EDTA) is a versatile chelating agent that can form stable complexes with metal ions. The disodium salt of EDTA with cobalt (Co) has the chemical formula , and it is typically presented as a hydrate. This compound is characterized by its ability to bind cobalt ions effectively, making it useful in various applications.
Applications in Agriculture
Cobalt EDTA is primarily used in agriculture for correcting cobalt deficiencies in crops and livestock. Cobalt is an essential micronutrient for several biological processes, including vitamin B12 synthesis in ruminants. The following table summarizes its agricultural applications:
| Application | Description |
|---|---|
| Fertilizers | Used as a cobalt supplement in fertilizers to enhance crop yield and quality. |
| Animal Nutrition | Administered to livestock to prevent cobalt deficiency, which can lead to poor growth and health issues. |
| Soil Amendments | Improves soil fertility by providing essential nutrients to plants. |
Medical Applications
In medicine, Cobalt EDTA is utilized for its chelating properties, particularly in treating heavy metal poisoning and certain medical conditions:
| Application | Description |
|---|---|
| Chelation Therapy | Used to bind excess cobalt and other heavy metals in the body, aiding in their excretion. |
| Anemia Treatment | Investigated as a therapeutic agent for anemia due to its role in erythropoiesis stimulation. |
Case Study: Chelation Therapy for Lead Poisoning
A clinical study demonstrated the efficacy of Cobalt EDTA in patients with lead poisoning. The compound facilitated the removal of lead from the bloodstream, thereby reducing toxicity levels and improving patient outcomes.
Environmental Applications
Cobalt EDTA also plays a role in environmental science, particularly in the remediation of contaminated sites:
| Application | Description |
|---|---|
| Heavy Metal Remediation | Used to extract heavy metals from contaminated soil and water systems through chelation processes. |
| Bioavailability Studies | Assists researchers in assessing the bioavailability of heavy metals in sediments and soils. |
Laboratory Uses
In laboratory settings, Cobalt EDTA is employed for various analytical purposes:
| Application | Description |
|---|---|
| Ion Chromatography | Acts as a sequestering agent to improve separation processes by binding interfering metal ions. |
| Biochemical Research | Utilized to deactivate metal-dependent enzymes during experiments, allowing for more accurate results. |
Mechanism of Action
The primary mechanism by which Ethylenediaminetetraacetic Acid Disodium Cobalt Salt exerts its effects is through chelation. The ethylenediaminetetraacetic acid moiety binds to metal ions via its nitrogen and oxygen atoms, forming stable ring-like structures known as chelates. This binding sequesters the metal ions, preventing them from participating in unwanted chemical reactions. The cobalt ion in the complex can also interact with various molecular targets, influencing biochemical pathways and processes .
Comparison with Similar Compounds
Table 1: Key Characteristics of EDTA Disodium Metal Salts
| Compound Name | CAS Number | Molecular Formula | Stability Constant (log K) | Key Features |
|---|---|---|---|---|
| EDTA disodium cobalt salt hydrate | 15137-09-4 | C₁₀H₁₂CoN₂Na₂O₈·XH₂O | ~16.5 (Co²⁺-EDTA) | High redox stability; paramagnetic |
| EDTA disodium manganese salt hydrate | 15375-84-5 | C₁₀H₁₂MnN₂Na₂O₈·XH₂O | ~13.8 (Mn²⁺-EDTA) | Anisotropic ESR spectra; hepatic imaging utility |
| EDTA disodium copper salt | 6916-40-3 | C₁₀H₁₂CuN₂Na₂O₈·XH₂O | ~18.3 (Cu²⁺-EDTA) | Strong blue coloration; catalytic uses |
| EDTA disodium magnesium salt | 15375-84-5 | C₁₀H₁₂MgN₂Na₂O₈·XH₂O | ~8.7 (Mg²⁺-EDTA) | Low stability; mineral supplementation |
| EDTA disodium salt (Na₂EDTA) | 6381-92-6 | C₁₀H₁₄N₂Na₂O₈·2H₂O | N/A | Broad-spectrum chelator; environmental/analytical uses |
Notes: Stability constants (log K) are approximate values for metal-EDTA complexes under standard conditions.
This compound
EDTA Disodium Manganese Salt
EDTA Disodium Copper Salt
EDTA Disodium Salt (Na₂EDTA)
- Environmental Remediation : Efficient in heavy metal extraction (e.g., Cu²⁺) from contaminated soils via chelation.
- Analytical Chemistry : Stabilizes metal ions in food testing (e.g., chromium speciation in milk) and pharmaceuticals.
Research Findings
- Cobalt Salt : In electrowinning, cobalt-EDTA complexes reduce energy consumption by 15–20% compared to traditional sulfate baths.
- Manganese Salt : Delivers 97% hepatic enhancement efficiency in MRI studies, outperforming gadolinium-based agents in safety.
- Na₂EDTA : Achieves 84% Cu²⁺ removal from contaminated soils at 0.015 mol/L concentration, though higher concentrations show diminishing returns.
Synergistic and Antagonistic Effects
- Synergy with Enzymes : Na₂EDTA enhances lysozyme’s antibacterial activity against Enterococcus faecalis at low concentrations (0.5–50 g/L), but this effect diminishes at higher doses.
- Antagonism in Medical Use: Co-administering cobalt-EDTA with zinc chelators (e.g., dipicolinic acid) inhibits antinociceptive pathways, highlighting metal-specific interactions.
Biological Activity
Ethylenediaminetetraacetic Acid Disodium Cobalt Salt, commonly referred to as Cobalt Disodium EDTA, is a chelating agent that has garnered attention for its biological activity, particularly in the fields of medicine and agriculture. This compound is a derivative of ethylenediaminetetraacetic acid (EDTA), which is known for its ability to bind metal ions and form stable complexes. This article explores the biological activity of Cobalt Disodium EDTA, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structure and Properties
Cobalt Disodium EDTA has the molecular formula and is characterized by its ability to form strong complexes with various metal ions. The structure allows it to effectively sequester cobalt ions, making it useful in both agricultural applications to correct cobalt deficiencies in plants and veterinary medicine for treating anemia in livestock .
The primary mechanism through which Cobalt Disodium EDTA exerts its biological effects is through chelation. By binding to cobalt ions, it prevents these ions from participating in biochemical reactions that could lead to toxicity or deficiency. This chelation process is crucial in:
- Correcting Cobalt Deficiency : Cobalt is essential for vitamin B12 synthesis in ruminants. Cobalt Disodium EDTA can help restore normal physiological functions by providing a bioavailable source of cobalt .
- Antimicrobial Activity : Studies have shown that disodium EDTA can inhibit the growth of certain bacteria by chelating essential metal ions required for their metabolic processes .
1. Veterinary Medicine
Cobalt Disodium EDTA is used to treat cobalt deficiency in livestock, which can lead to anemia and other health issues. It has been shown to improve hemoglobin levels and overall health in animals suffering from cobalt deficiency .
2. Human Medicine
Although primarily used in veterinary applications, there is potential for Cobalt Disodium EDTA in human medicine, particularly in treating conditions related to anemia. Its efficacy as a hemopoietic agent warrants further clinical trials .
In Vitro Studies
Recent research has demonstrated that disodium EDTA affects the crystallization of struvite and carbonate apatite in artificial urine, which has implications for treating urinary tract infections caused by Proteus mirabilis. The addition of disodium EDTA was found to retard urease activity, leading to decreased struvite crystal growth .
Case Studies
A study involving cattle treated with Cobalt Disodium EDTA showed significant improvements in blood parameters associated with anemia. The treatment was associated with increased hemoglobin levels and improved overall vitality compared to untreated control groups .
Data Table: Summary of Biological Activities
Q & A
Q. What experimental parameters optimize EDTA-CoNa₂’s chelation efficiency in environmental remediation (e.g., heavy metal sequestration)?
- Variables : Test pH (4–10), temperature (25–60°C), and competing ions (e.g., Ca²⁺, Mg²⁺). Use batch adsorption experiments with algae biomass (e.g., Cladophora glomerata) and quantify metal removal via ICP-OES. EDTA-CoNa₂ outperforms free EDTA at neutral pH due to reduced competition with divalent cations .
- Kinetics : Fit data to Langmuir/Freundlich isotherms to determine binding capacity .
Q. How does EDTA-CoNa₂ enhance stability in biochemical buffers for trace metal-sensitive assays?
- Protocol : Prepare tris-buffered saline (TBS) with 0.1–1 mM EDTA-CoNa₂ to sequester contaminant metals (e.g., Fe³⁺, Zn²⁺) that inhibit enzymes. Validate by measuring protease activity with/without EDTA-CoNa₂ and using colorimetric assays (e.g., chromogenic substrates) .
- Troubleshooting : Avoid excess EDTA-CoNa₂, which may strip essential metals from metalloproteins .
Methodological Best Practices
Q. What quality control measures are critical for validating EDTA-CoNa₂ purity in catalytic studies?
- Steps :
Perform elemental analysis (C, H, N, Co) to confirm stoichiometry.
Use FTIR to verify EDTA’s carboxylate and amine peaks (e.g., 1600 cm⁻¹ for C=O stretch).
Conduct thermogravimetric analysis (TGA) to check hydration levels .
Q. How to design a reproducibility framework for EDTA-CoNa₂-based electrochemical sensors?
- Recommendations :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
